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Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

Cat. No.: B8120503

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for
8-Cyclohexadecen-1-one, a macrocyclic ketone of interest in various research and
development fields. This document summarizes nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data, outlines typical experimental protocols for obtaining
such data, and includes a visualization of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 8-
Cyclohexadecen-1-one. This compound is often found as a mixture of cis and trans isomers,
which may be reflected in the observed spectra.[1]
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13C NMR Data

Chemical Shift (ppm)

Assighment

Data not available in search results

Note: Specific peak assignments for *H and 3C NMR were not available in the initial search

results. The data is reported to be available on SpectraBase.[1]

Infrared (IR) Spectroscopy

Wavenumber (cm~?)

Intensity

Functional Group
Assignment

Data not available in search

results

C=0 (Ketone) stretch

Data not available in search
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C=C (Alkene) stretch

Data not available in search
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C-H (sp?) stretch

Data not available in search

results

C-H (sp?) stretch

Note: A detailed peak list for the IR spectrum was not found. The spectrum is available on

SpectraBase, with techniques such as ATR-IR, Transmission IR, and Vapor Phase IR having

been used.[1]

Mass Spectrometry (MS)
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Note: The mass spectrometry data, likely obtained via Gas Chromatography-Mass

Spectrometry (GC-MS), is reported to be available from the NIST Mass Spectrometry Data
Center.[2]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the

spectroscopic data for 8-Cyclohexadecen-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 8-Cyclohexadecen-1-one is dissolved in
0.5-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0 ppm).

Instrumentation: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher).

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of
1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. A wider spectral width (e.g., 0-220 ppm) is employed. A larger number of scans
(typically 128 or more) and a longer relaxation delay may be necessary due to the lower
natural abundance and longer relaxation times of the 13C nucleus.

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS
standard. Integration of the *H NMR signals provides the relative ratio of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 8-Cyclohexadecen-1-one is a liquid at room temperature, the neat
liquid is used for analysis. A single drop of the sample is placed directly onto the diamond
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crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are
co-added at a resolution of 4 cm~1 over a spectral range of 4000-400 cm~1.

Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 8-Cyclohexadecen-1-one is prepared in a volatile
organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

Gas Chromatography: A small volume (typically 1 pL) of the prepared solution is injected into
the GC. A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven
temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final high
temperature (e.g., 250 °C) to ensure separation of any impurities and the compound of
interest. Helium is typically used as the carrier gas.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. The molecules are ionized by electron impact (typically at 70 eV). The mass
analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment
ions.

Data Analysis: The resulting total ion chromatogram (TIC) shows the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is analyzed to
determine the molecular weight and fragmentation pattern of 8-Cyclohexadecen-1-one.
This fragmentation pattern can be compared to spectral libraries (such as the NIST library)
for confirmation.[2]

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid
sample like 8-Cyclohexadecen-1-one.
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Caption: Workflow for Spectroscopic Analysis of 8-Cyclohexadecen-1-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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